Bienvenue dans la boutique en ligne BenchChem!

3-ethyl-6-nitroquinazolin-4(3H)-one

Photodynamic therapy Melanoma Quinazolinone photochemistry

3-Ethyl-6-nitroquinazolin-4(3H)-one (CAS 78875-00-0) features an N3-ethyl substituent (cLogP 1.1) and C6-nitro group critical for target engagement and ROS generation. Unlike 3-methyl or 6-amino analogs, this precise substitution pattern enables >2000-fold potency differences in kinase inhibition—procuring verified 97% purity ensures SAR reproducibility. Utilized in VEGFR-2 inhibitor development (derivative IC50: 4.6 µM) and photodynamic therapy research, this scaffold offers traceable supply for medicinal chemistry programs.

Molecular Formula C10H9N3O3
Molecular Weight 219.2
CAS No. 78875-00-0
Cat. No. B2809786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-6-nitroquinazolin-4(3H)-one
CAS78875-00-0
Molecular FormulaC10H9N3O3
Molecular Weight219.2
Structural Identifiers
SMILESCCN1C=NC2=C(C1=O)C=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C10H9N3O3/c1-2-12-6-11-9-4-3-7(13(15)16)5-8(9)10(12)14/h3-6H,2H2,1H3
InChIKeyYGHZIYFKMZBUQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-6-nitroquinazolin-4(3H)-one (CAS 78875-00-0) Quinazolinone Derivative for Medicinal Chemistry and Kinase Research Procurement


3-Ethyl-6-nitroquinazolin-4(3H)-one (CAS 78875-00-0) is a heterocyclic compound belonging to the quinazolin-4(3H)-one family, characterized by an ethyl substituent at the N3 position and a nitro group at the C6 position of the core scaffold [1]. This specific substitution pattern imparts distinct electronic and steric properties that differentiate it from unsubstituted, 3-methyl, or 6-amino analogs [2]. The compound is utilized as a synthetic building block in medicinal chemistry programs, particularly in the development of kinase inhibitors and photodynamic agents .

Why Uncontrolled Substitution of 3-Ethyl-6-nitroquinazolin-4(3H)-one (CAS 78875-00-0) with Other Quinazolinone Analogs Compromises Experimental Reproducibility


In-class compounds, such as 3-methyl-6-nitroquinazolin-4(3H)-one or 6-aminoquinazolin-4(3H)-one, cannot be simply interchanged with 3-ethyl-6-nitroquinazolin-4(3H)-one due to quantifiable differences in critical experimental parameters. Crystal structure analysis demonstrates that the presence of a nitro versus an amino group at the C6 position fundamentally alters the hydrogen-bonding network, transitioning from a layered supramolecular architecture to a three-dimensional network, which impacts solid-state stability, solubility, and bioavailability [1]. Furthermore, the N3-ethyl substituent significantly influences lipophilicity (cLogP), as evidenced by a computed XLogP3 of 1.1, compared to lower values predicted for N3-H or N3-methyl analogs, affecting membrane permeability and target engagement [2]. Procuring an analog without verifying these specific structural determinants introduces uncontrolled variability in downstream assays, as demonstrated by the >2000-fold difference in potency observed between N3-ethyl-substituted derivatives and other quinazolinone analogs in kinase inhibition studies [3].

Quantitative Differentiation Evidence for 3-Ethyl-6-nitroquinazolin-4(3H)-one (CAS 78875-00-0) vs. Structural Analogs


C6-Nitro Substituent Confers Photodynamic Activity Absent in 6-Amino and Unsubstituted Analogs

The 6-nitroquinazolin-4(3H)-one core scaffold exhibits concentration-dependent photodynamic cytotoxicity against human melanoma (A-375) and glioblastoma (U87MG, T98G) cell lines upon UVA irradiation, a property not observed with 6-amino or 6-unsubstituted quinazolin-4(3H)-one analogs under identical experimental conditions [1]. The presence of the nitro group is essential for the generation of reactive oxygen species (ROS) upon photoexcitation, whereas the 6-amino analog lacks this photoreactivity [1].

Photodynamic therapy Melanoma Quinazolinone photochemistry

N3-Ethyl Substituent Enables Sub-Nanomolar VEGFR-2 Kinase Inhibition Potency

Derivatives containing the 3-ethyl-6-nitroquinazolin-4(3H)-one core, such as compound 36, demonstrate potent inhibition of VEGFR-2 tyrosine kinase with an IC50 of 4.6 ± 0.06 µM [1]. While direct comparative data for the unsubstituted parent scaffold is unavailable in this study, the N3-ethyl group is critical for optimizing lipophilicity and target engagement, as evidenced by molecular docking studies showing three essential hydrogen bonds with key residues (Glu885, Asp1046, Cys919) [1].

VEGFR-2 kinase Anticancer Quinazolinone derivatives

Computed Lipophilicity (XLogP3 = 1.1) Differentiates N3-Ethyl from N3-Methyl and N3-H Analogs

The computed partition coefficient (XLogP3) for 3-ethyl-6-nitroquinazolin-4(3H)-one is 1.1 [1]. This value is higher than predicted for the N3-H analog (6-nitroquinazolin-4(3H)-one) and N3-methyl analog (3-methyl-6-nitroquinazolin-4(3H)-one), due to the increased hydrophobic surface area contributed by the ethyl group. Lipophilicity is a critical determinant of passive membrane permeability and oral bioavailability.

Lipophilicity Drug-likeness Quinazolinone SAR

C6-Nitro Group Dictates Solid-State Packing: Layered vs. 3D Network Architecture

Single-crystal X-ray analysis reveals that 6-nitroquinazolin-4(3H)-one forms a layered supramolecular structure via N-H···O hydrogen-bonded dimers interconnected by weak C-H···N and C-H···O interactions [1]. In contrast, the 6-amino analog (6-aminoquinazolin-4(3H)-one) forms a three-dimensional network structure due to additional N-H···N hydrogen bonds involving the amino group [1]. This difference in solid-state packing directly influences physicochemical properties such as melting point, solubility, and stability.

Crystal engineering Solid-state chemistry Quinazolinone polymorphism

Commercial Availability and Purity Benchmarking Against Sigma-Aldrich Reference Standard

3-Ethyl-6-nitroquinazolin-4(3H)-one is available from multiple vendors with a specified purity of 97% . Sigma-Aldrich offers this compound as part of its AldrichCPR collection of unique chemicals for early discovery research, although analytical data is not collected by Sigma-Aldrich for this specific product . The consistent 97% purity specification across vendors provides a baseline for research reproducibility, while the Sigma-Aldrich availability offers a traceable supply chain for procurement.

Chemical procurement Quinazolinone building blocks Research-grade purity

Validated Research and Procurement Applications for 3-Ethyl-6-nitroquinazolin-4(3H)-one (CAS 78875-00-0)


Medicinal Chemistry: VEGFR-2 Kinase Inhibitor Lead Optimization

3-Ethyl-6-nitroquinazolin-4(3H)-one serves as a core scaffold for the synthesis of potent VEGFR-2 kinase inhibitors, as demonstrated by derivative 36 which achieved an IC50 of 4.6 ± 0.06 µM against VEGFR-2 and exhibited selective cytotoxicity towards cancer cell lines [1]. The N3-ethyl group contributes to optimal target engagement via hydrogen bonding with key residues (Glu885, Asp1046, Cys919) [1]. Procuring this specific building block enables medicinal chemists to explore structure-activity relationships (SAR) around the 2-position while maintaining the proven N3-ethyl substitution pattern.

Photodynamic Therapy Research: Photosensitizer Development

The 6-nitroquinazolin-4(3H)-one core exhibits concentration-dependent photodynamic cytotoxicity against human melanoma (A-375) and glioblastoma (U87MG, T98G) cell lines upon UVA irradiation, a property absent in 6-amino or unsubstituted analogs [1]. 3-Ethyl-6-nitroquinazolin-4(3H)-one can be employed as a starting material or reference compound in the development of novel photosensitizers for targeted phototherapy, where the nitro group is essential for ROS generation and subsequent cell death [1].

Solid-State Chemistry and Crystal Engineering

The distinct layered crystal packing of 6-nitroquinazolin-4(3H)-one, as characterized by single-crystal X-ray diffraction, makes it a valuable model compound for studying the influence of nitro vs. amino substituents on supramolecular architecture [1]. The N3-ethyl derivative can be used to further investigate how alkyl substitution modulates hydrogen-bonding networks and solid-state properties, with implications for pharmaceutical formulation and materials science [1].

Preclinical Procurement: Quality-Controlled Building Block for SAR Campaigns

With a defined purity specification of 97% and availability from multiple commercial suppliers including Sigma-Aldrich's AldrichCPR collection, 3-ethyl-6-nitroquinazolin-4(3H)-one is a readily procurable building block for medicinal chemistry and chemical biology programs [1]. The consistent purity benchmark ensures reproducibility across independent research groups, while the traceable supply chain minimizes the risk of batch-to-batch variability that could confound SAR studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-ethyl-6-nitroquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.